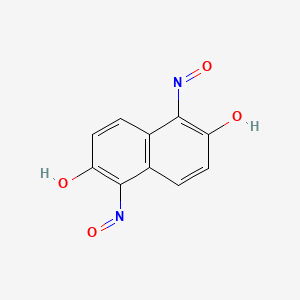
(3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium perchlorate is a chemical compound that belongs to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to three phenyl groups and one ethoxy-oxopropyl group. The perchlorate anion (ClO₄⁻) balances the positive charge on the phosphorus atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 3-ethoxy-3-oxopropyl bromide in the presence of a base such as sodium carbonate. The reaction proceeds as follows:
Ph3P+BrCH2COOEt→Ph3P+CH2COOEtBr−
The resulting phosphonium bromide can then be converted to the perchlorate salt by treatment with perchloric acid:
Ph3P+CH2COOEtBr−+HClO4→Ph3P+CH2COOEtClO4−+HBr
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylphosphine oxide and other oxidation products.
Reduction: Reduction reactions can convert the phosphonium salt back to triphenylphosphine.
Substitution: The ethoxy-oxopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Triphenylphosphine oxide and ethyl acetate.
Reduction: Triphenylphosphine and ethanol.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium perchlorate is used as a reagent in organic synthesis. It can act as a phase-transfer catalyst and is involved in the synthesis of various organic compounds.
Biology
In biological research, this compound is used to study the effects of phosphonium salts on cellular processes. It can be used to investigate the transport of ions across cell membranes and the interaction of phosphonium salts with biological macromolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has been studied for its antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a catalyst in various chemical processes.
作用机制
The mechanism of action of (3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium perchlorate involves its interaction with cellular components. The positively charged phosphonium group allows the compound to interact with negatively charged cell membranes, facilitating its entry into cells. Once inside the cell, it can interact with various molecular targets, including enzymes and nucleic acids, affecting cellular processes such as metabolism and gene expression.
相似化合物的比较
Similar Compounds
- (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide
- (3-Carboxypropyl)triphenylphosphonium bromide
- Triphenylphosphine oxide
Uniqueness
(3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium perchlorate is unique due to its specific ethoxy-oxopropyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of solubility, stability, and reactivity, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
113939-76-7 |
|---|---|
分子式 |
C23H24ClO6P |
分子量 |
462.9 g/mol |
IUPAC 名称 |
(3-ethoxy-3-oxopropyl)-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C23H24O2P.ClHO4/c1-2-25-23(24)18-19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;2-1(3,4)5/h3-17H,2,18-19H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
UVZRMMHYGWFMHD-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=O)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one](/img/structure/B14290575.png)


![N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14290584.png)

![2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one](/img/structure/B14290596.png)





![Silane, [(1-cyclohexylethenyl)oxy]trimethyl-](/img/structure/B14290629.png)

![2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]-](/img/structure/B14290669.png)
